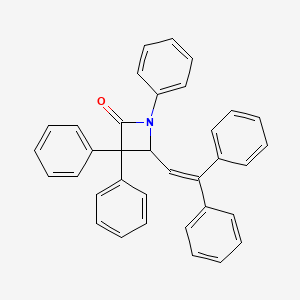
4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one is an organic compound characterized by its complex structure, which includes multiple phenyl groups and an azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one typically involves the reaction of 4-methyltriphenylamine with diphenylacetaldehyde in the presence of a catalyst such as camphor-10-sulfonic acid . The reaction conditions often include refluxing the mixture in an appropriate solvent, followed by purification through column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes would apply, involving optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure makes it useful in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one involves its interaction with molecular targets through various pathways. The phenyl groups and the azetidinone ring can participate in binding interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2,2-diphenylethenyl)benzene: This compound shares the diphenylethenyl moiety and is used in organic light-emitting diodes (OLEDs).
4-(2,2-Diphenylethenyl)-N,N-di(p-tolyl)aniline: Another compound with similar structural features, used in various chemical applications.
Uniqueness
4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one is unique due to the presence of the azetidinone ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
86129-91-1 |
|---|---|
Molecular Formula |
C35H27NO |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
4-(2,2-diphenylethenyl)-1,3,3-triphenylazetidin-2-one |
InChI |
InChI=1S/C35H27NO/c37-34-35(29-20-10-3-11-21-29,30-22-12-4-13-23-30)33(36(34)31-24-14-5-15-25-31)26-32(27-16-6-1-7-17-27)28-18-8-2-9-19-28/h1-26,33H |
InChI Key |
JRNDMARCYGPRTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2C(C(=O)N2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propanol, 1-[(1H-indol-3-yl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14409359.png)
![1-{4-(3-Methylphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14409361.png)
![2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14409367.png)
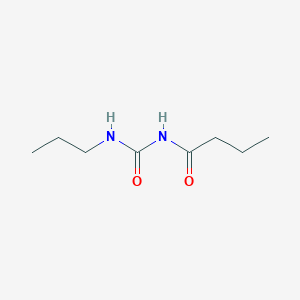
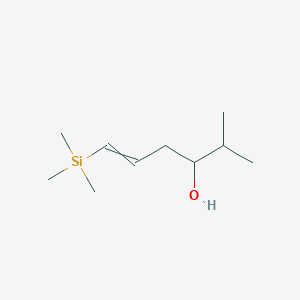
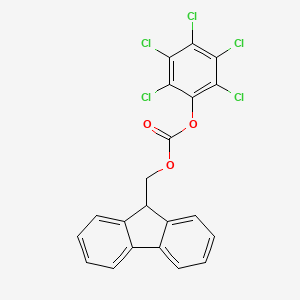

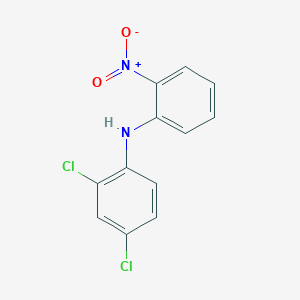
![2-({[(4-Chlorophenyl)sulfanyl]methyl}sulfanyl)-1-methylpyridin-1-ium chloride](/img/structure/B14409408.png)

![1-(7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one](/img/structure/B14409418.png)
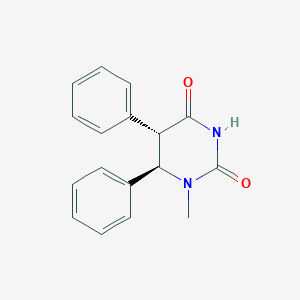
![N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide](/img/structure/B14409435.png)
![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)
